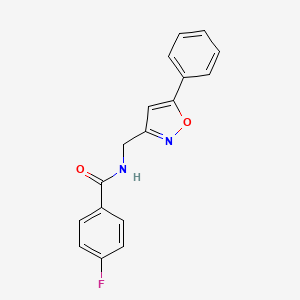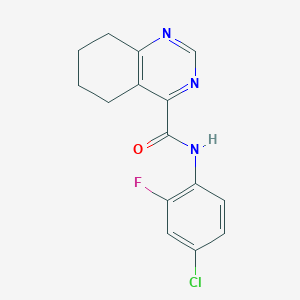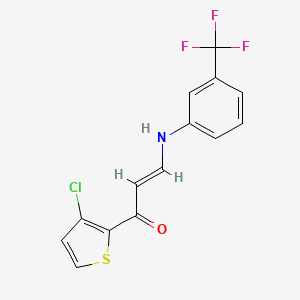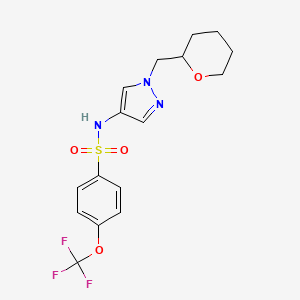
4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and is known to have a wide range of biological activities.
Scientific Research Applications
Microwave-Induced Synthesis and Antimicrobial Activity
A study conducted by Desai et al. (2013) explored the synthesis of 5-arylidene derivatives, incorporating a fluorine atom in the 4th position of the benzoyl group, using both conventional and microwave methods. These compounds showed significant antimicrobial activity against various bacterial and fungal strains, highlighting the essential role of the fluorine atom in enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Crystal Structure Analysis
Deng et al. (2014) prepared a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide at room temperature. The crystal structure was determined by various spectroscopic methods, providing insights into the molecular packing and hydrogen bond formations, which are crucial for understanding the compound's interactions and activity (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).
Serotonin Receptors and Alzheimer's Disease
Kepe et al. (2006) utilized a derivative of 4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease patients. This research provided valuable data on the decreased densities of 5-HT(1A) receptors in the hippocampus and raphe nuclei of Alzheimer's patients, offering potential pathways for therapeutic interventions (Kepe et al., 2006).
Anaplastic Lymphoma Kinase Inhibitors
Research by Teffera et al. (2013) on anaplastic lymphoma kinase (ALK) inhibitors revealed that compound 1, related to the core structure of interest, exhibited potential for cancer treatment despite challenges with enzymatic hydrolysis in mice. This study underscores the importance of modifying the compound to improve stability and efficacy against ALK (Teffera et al., 2013).
Antipsychotic Potential
Yang et al. (2016) synthesized a series of benzamides, including analogues of this compound, demonstrating potent activities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. These compounds were evaluated as potential antipsychotics, showing promising results in reducing phencyclidine-induced hyperactivity in animal models (Yang et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide is the enzyme Succinate Dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle, where it participates in the conversion of succinate into fumarate .
Mode of Action
This compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle, leading to changes in cellular metabolism .
Biochemical Pathways
The inhibition of SDH by this compound affects the citric acid cycle, a crucial biochemical pathway for energy production . The downstream effects of this disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on this energy source .
Result of Action
The result of the action of this compound is the inhibition of fungal growth . In vitro tests have shown that this compound has good antifungal activity against certain fungi, such as Valsa mali and Sclerotinia sclerotiorum .
Properties
IUPAC Name |
4-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)17(21)19-11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVQIVXPGBFRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2631769.png)
![3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide](/img/structure/B2631770.png)

![3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2631772.png)







![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2631785.png)
